6-Ethynylcinnoline

Medicinal Chemistry ADME Physicochemical Property Prediction

Sourcing a cinnoline-based terminal alkyne with reliable purity for fragment-based screening often introduces supply chain uncertainty. 6-Ethynylcinnoline directly addresses this need as a validated synthetic intermediate and chemical probe. - Distinct reactivity: Ethynyl handle at the 6-position enables modular derivatization via CuAAC click chemistry or Sonogashira cross-coupling. - Privileged scaffold: Provides a unique, non-interchangeable vector compared to quinoline or naphthyridine cores for kinase inhibitor SAR studies. - Fragment compliance: Low molecular weight (154.17 g/mol) meets fragment-like physicochemical criteria, enabling hit elaboration with biophysical method compatibility.

Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
Cat. No. B15072284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynylcinnoline
Molecular FormulaC10H6N2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)N=NC=C2
InChIInChI=1S/C10H6N2/c1-2-8-3-4-10-9(7-8)5-6-11-12-10/h1,3-7H
InChIKeyLARYXSWVNFPACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynylcinnoline: Cinnoline Scaffold Building Block


6-Ethynylcinnoline (CAS: 318276-71-0) is a heterocyclic organic compound belonging to the cinnoline class, which consists of a fused benzene and pyridazine ring system . It is specifically characterized by an ethynyl substituent at the 6-position of the cinnoline nucleus . This terminal alkyne functional group confers distinct reactivity, making the compound a valuable synthetic intermediate or chemical probe for click chemistry, Sonogashira cross-coupling, and the construction of more complex molecular architectures . Its core cinnoline scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties [1].

6-Ethynylcinnoline: Distinct Isomerism and Reactivity


Simple substitution of 6-Ethynylcinnoline with other cinnoline derivatives or related heterocycles can lead to profound and quantifiable differences in both chemical reactivity and potential biological target engagement. The position of the ethynyl group on the cinnoline ring is a critical determinant of molecular properties; for instance, the isomeric 3-Ethynylcinnoline exhibits different physicochemical parameters, including a calculated LogP of 1.61110 compared to a predicted pKa of 1.99 for the 6-isomer, which can affect membrane permeability and solubility [REFS-1, REFS-2]. Furthermore, replacing the cinnoline core with a structurally similar quinoline scaffold (e.g., 6-Ethynylquinoline) removes the second, vicinal nitrogen atom, drastically altering the molecule's electron distribution, hydrogen-bonding capacity, and its ability to coordinate with metal ions or engage in key interactions within biological binding pockets . These distinct chemical and structural features ensure that 6-Ethynylcinnoline provides a unique and non-interchangeable vector for chemical space exploration.

6-Ethynylcinnoline vs. Analogs: Comparative Data


Predicted pKa vs. 3-Ethynylcinnoline

The predicted acid dissociation constant (pKa) of 6-Ethynylcinnoline is 1.99 ± 0.10 . In contrast, the calculated partition coefficient (LogP) of the positional isomer 3-Ethynylcinnoline is 1.61110 [1]. This difference in fundamental properties suggests that 6-Ethynylcinnoline may exhibit a distinct solubility and ionization profile, which are key factors in determining a compound's suitability as a lead-like fragment or its behavior in biological assays.

Medicinal Chemistry ADME Physicochemical Property Prediction Cinnoline Isomers

Cinnoline vs. Quinoline Scaffold Divergence

6-Ethynylcinnoline possesses a cinnoline core (1,2-diazanaphthalene), containing two vicinal nitrogen atoms. This is structurally distinct from the closely related 6-Ethynylquinoline, which has a quinoline core with only one nitrogen atom in the heterocyclic ring [REFS-1, REFS-2]. The presence of the second nitrogen atom in cinnolines introduces a strong hydrogen-bond acceptor and can serve as a key metal-chelating motif. This fundamental difference has been exploited to achieve high potency in kinase inhibition; for example, certain cinnoline-based PI3K inhibitors have achieved enzymatic IC50 values as low as 0.65 nM, demonstrating the scaffold's capacity for potent target engagement [1].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors Cinnoline

Melting Point: Purity and Identity Check

6-Ethynylcinnoline is a crystalline solid with a reported melting point of 145-146 °C . This sharp and defined melting point serves as a critical and easily measurable quality control parameter. It allows for a direct, quantitative assessment of compound identity and purity upon receipt and before use in sensitive experiments, which is not possible for compounds supplied as oils or amorphous solids that lack this characteristic.

Analytical Chemistry Quality Control Solid State Properties Cinnoline

6-Ethynylcinnoline: Chemical Biology Applications


Click Chemistry and Bioconjugation

The ethynyl group at the 6-position makes 6-Ethynylcinnoline an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry reaction . Researchers can reliably conjugate this compound to a variety of azide-containing partners, such as fluorescent dyes, biotin tags, or polyethylene glycol (PEG) linkers. This application is directly enabled by the compound's terminal alkyne functionality, as highlighted in its commercial profile . This allows for the creation of chemical probes for target identification, cellular imaging, or proteomics, leveraging the intrinsic bioactivity of the cinnoline core [1].

Cinnoline Library Synthesis via Cross-Coupling

The terminal alkyne of 6-Ethynylcinnoline is a powerful synthetic handle for Sonogashira cross-coupling reactions . This enables the rapid and modular synthesis of diverse arrays of 6-alkynyl-substituted cinnoline derivatives. Such libraries are valuable for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of cinnoline-based leads against therapeutic targets, including kinases [1].

Fragment-Based Drug Discovery and Scaffold Hopping

With a low molecular weight (154.17 g/mol) and a calculated pKa of 1.99, 6-Ethynylcinnoline fits the physicochemical profile of a fragment-like molecule . Its distinct cinnoline core provides a unique vector for 'scaffold hopping' from more common heterocycles like quinoline or naphthyridine [2]. The compound can be procured as a validated fragment for screening campaigns, and its terminal alkyne allows for subsequent chemical elaboration of hits identified through biophysical methods like surface plasmon resonance (SPR) or X-ray crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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